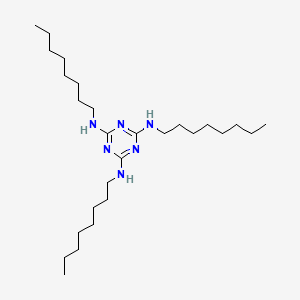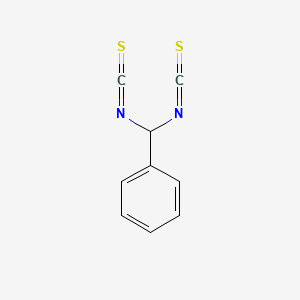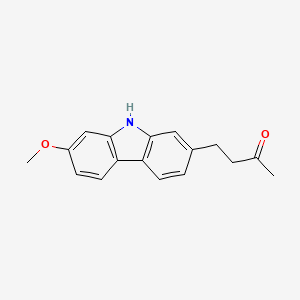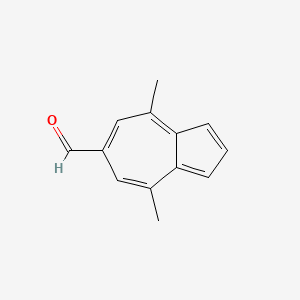
4,8-Dimethylazulene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethylazulene-6-carbaldehyde is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are aromatic hydrocarbons that are isomers of naphthalene, but unlike naphthalene, they exhibit a deep blue hue due to their unique electronic structure . The compound this compound is particularly notable for its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products:
Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.
Reduction: 4,8-Dimethylazulene-6-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
科学的研究の応用
4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its intense blue color.
作用機序
The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
類似化合物との比較
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring azulene derivative found in vetiver oil.
Comparison: Unlike guaiazulene and vetivazulene, which are primarily studied for their natural occurrence and biological activities, 4,8-Dimethylazulene-6-carbaldehyde is more focused on synthetic applications and its role as an intermediate in organic synthesis .
特性
CAS番号 |
91813-89-7 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
4,8-dimethylazulene-6-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3 |
InChIキー |
MNBVKOJLLNGVOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
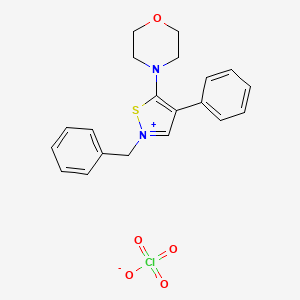
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
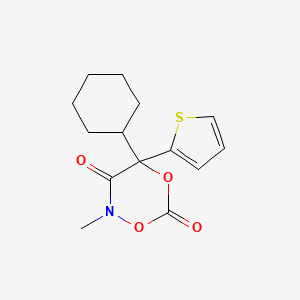
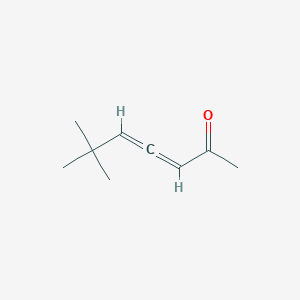

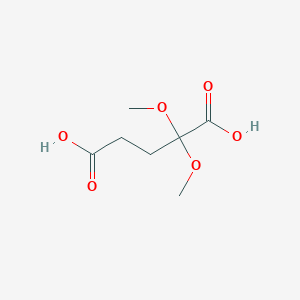
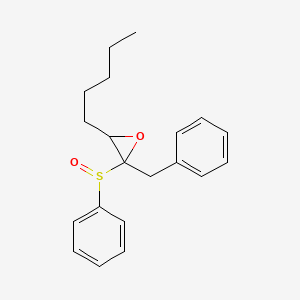

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
